

# LNA-G Oligonucleotides Demonstrate Superior Binding Affinity in Surface Plasmon Resonance Analysis

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## Compound of Interest

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A comprehensive comparison of Locked Nucleic Acid (LNA)-G modified oligonucleotides against standard DNA oligonucleotides using Surface Plasmon Resonance (SPR) confirms the significantly higher binding affinity of LNA-G constructs. This enhanced affinity, characterized by slower dissociation rates, makes LNA-G a powerful tool for researchers, scientists, and drug development professionals engaged in the development of antisense therapies and other applications requiring high-affinity nucleic acid binding.

Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue where the ribose ring is "locked" in an ideal A-form geometry for Watson-Crick base pairing.[1] This conformational rigidity pre-organizes the oligonucleotide backbone for hybridization, leading to a substantial increase in binding affinity (thermal stability) towards complementary DNA and RNA targets.[2] [3] This guide provides a comparative analysis of LNA-G and DNA oligonucleotide binding affinity validated by kinetic data and outlines a detailed experimental protocol for Surface Plasmon Resonance (SPR) analysis.

## Comparative Binding Kinetics: LNA vs. DNA

Kinetic analysis reveals that the enhanced thermal stability of LNA-containing duplexes is primarily due to a significantly slower rate of dissociation ( $k_{\text{off}}$ ) compared to their DNA counterparts. Stopped-flow kinetic measurements of the formation of DNA-DNA and DNA-LNA octamer duplexes showed that while the association rates ( $k_{\text{on}}$ ) were similar, the dissociation

constants ( $K_D$ ) for LNA-containing duplexes were substantially lower, indicating a much more stable complex.<sup>[3]</sup>

Duplex Type	Association Rate Constant ( $k_{on}$ ) ( $M^{-1}s^{-1}$ )	Dissociation Constant ( $K_D$ ) (nM)	Reference
DNA-DNA	$2 \times 10^7$	10	<sup>[3]</sup>
DNA-LNA (1 LNA base)	$2 \times 10^7$	20	<sup>[3]</sup>
DNA-LNA (2 LNA bases)	$2 \times 10^7$	2	<sup>[3]</sup>
DNA-LNA (3 LNA bases)	$2 \times 10^7$	0.3	<sup>[3]</sup>

Table 1: Comparison of association rates and dissociation constants for DNA-DNA and DNA-LNA duplexes at 25°C. The LNA-containing oligonucleotides show a progressive decrease in their dissociation constants with an increasing number of LNA modifications, signifying a more stable binding.<sup>[3]</sup>

## Experimental Protocol: SPR Analysis of Oligonucleotide Binding Affinity

This protocol provides a general framework for comparing the binding kinetics of LNA-G and DNA-G oligonucleotides using a Surface Plasmon Resonance (SPR) biosensor, such as a Biacore system.

### Materials and Reagents

- Sensor Chip: SA (Streptavidin) chip for biotinylated ligand capture.
- Ligand: 5'-biotinylated target oligonucleotide (e.g., a DNA or RNA sequence containing the complementary sequence to the analytes).

- Analytes: LNA-G modified oligonucleotide and a corresponding unmodified DNA oligonucleotide of the same sequence.
- Running Buffer: HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
- Immobilization Buffer: Running buffer.
- Regeneration Solution: A solution capable of disrupting the oligonucleotide duplex without damaging the immobilized ligand (e.g., a pulse of 50 mM NaOH or a high salt buffer).
- SPR System: Biacore T200 or similar.

## Ligand Immobilization

- System Priming: Prime the SPR system with running buffer to ensure a stable baseline.
- Chip Activation: No chemical activation is needed for the SA chip.
- Ligand Preparation: Dilute the 5'-biotinylated target oligonucleotide in running buffer to a concentration of approximately 100-200 nM.
- Immobilization: Inject the biotinylated oligonucleotide over the sensor surface at a low flow rate (e.g., 10  $\mu$ L/min) to achieve a target immobilization level of approximately 100-200 Resonance Units (RU). This low density helps to minimize mass transport limitations.

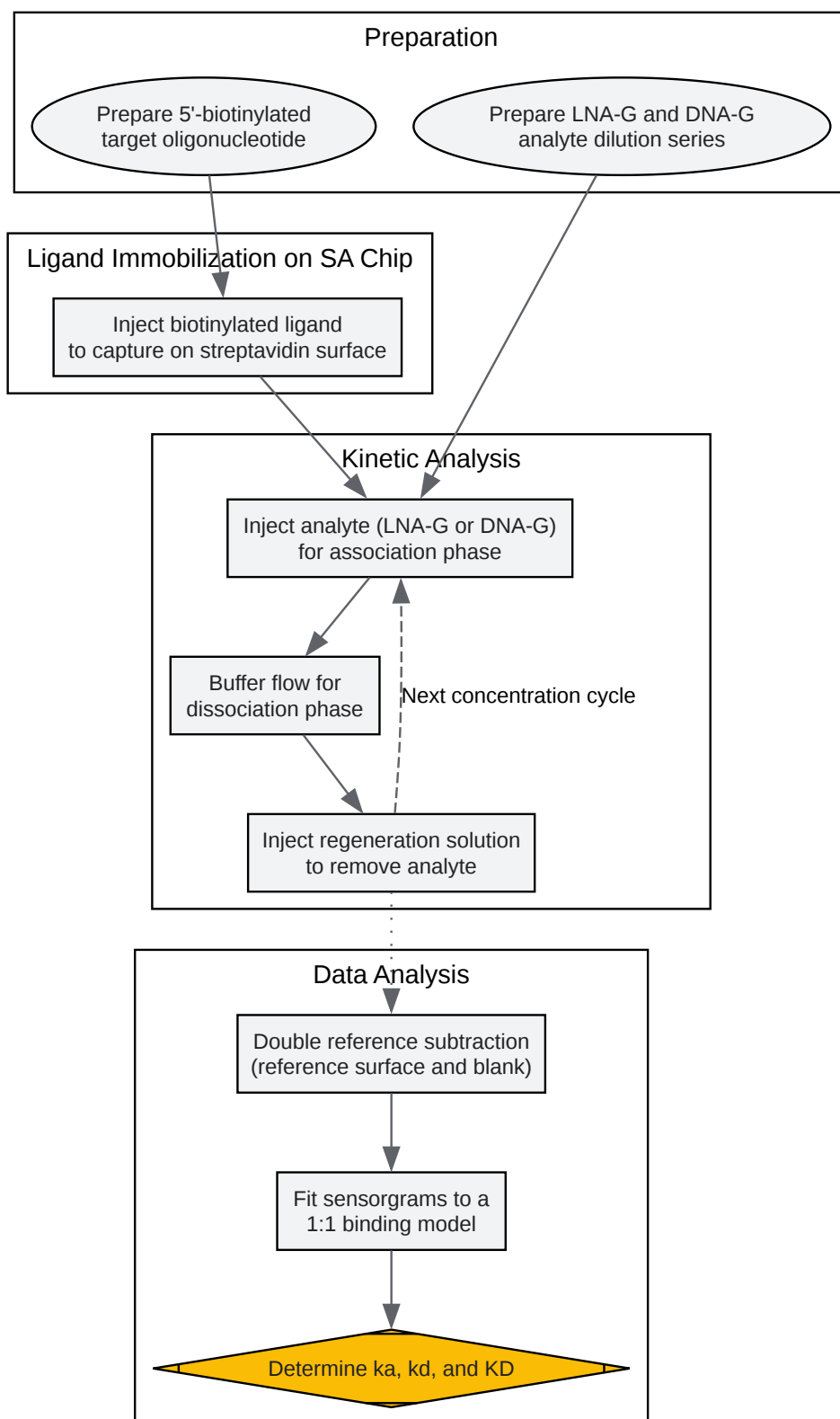
## Analyte Binding and Kinetic Analysis

- Analyte Preparation: Prepare a dilution series of both the LNA-G and DNA-G oligonucleotides in running buffer. A typical concentration range would be from low nanomolar to micromolar, bracketing the expected  $K_D$ .
- Binding Assay (Multi-cycle kinetics):
  - Inject the lowest concentration of the analyte over the sensor surface at a high flow rate (e.g., 30-50  $\mu$ L/min) for a defined association time (e.g., 120-180 seconds).

- Allow the dissociation to proceed for a sufficient time to observe a significant decrease in the signal (e.g., 300-600 seconds).
- Inject the regeneration solution to remove the bound analyte and return to the baseline.
- Repeat the process for each concentration in the dilution series, from lowest to highest.
- Include several buffer-only injections (blanks) for double referencing.
- Data Analysis:
  - Process the raw sensorgram data by subtracting the reference surface signal and the blank injections.
  - Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant ( $k_a$  or  $k_{on}$ ), dissociation rate constant ( $k_d$  or  $k_{off}$ ), and the equilibrium dissociation constant ( $K_D$ ).

## Visualizing the Workflow and Concepts

Figure 1: Structural basis for enhanced LNA binding affinity.



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Figure 2: Experimental workflow for SPR analysis.

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